2-Cyclohexyloctane CAS number 2883-05-8
2-Cyclohexyloctane CAS number 2883-05-8
An In-depth Technical Guide to 2-Cyclohexyloctane (CAS: 2883-05-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyclohexyloctane (CAS number 2883-05-8), a saturated aliphatic hydrocarbon. The document consolidates available physicochemical data, outlines general experimental approaches for its synthesis and characterization, and discusses its potential, though currently undocumented, applications. Due to the limited publicly available information on this specific molecule, this guide also incorporates general principles and methodologies applicable to the study of similar long-chain alkyl-substituted cycloalkanes. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may have an interest in this compound.
Introduction
2-Cyclohexyloctane is an organic compound characterized by an octane chain attached to a cyclohexane ring at the second carbon of the chain.[1] Its molecular formula is C14H28.[1] As a saturated hydrocarbon, it is a non-polar, colorless liquid with solubility in organic solvents and insolubility in water. While specific applications in drug development are not documented in current literature, its lipophilic nature is a characteristic often considered in the design of molecules intended to interact with biological membranes. This guide aims to provide a thorough summary of the known properties of 2-Cyclohexyloctane and to suggest general experimental protocols for its handling and study.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Cyclohexyloctane. It is important to note that many of these values are estimated and should be confirmed experimentally.
| Property | Value | Reference(s) |
| Molecular Formula | C14H28 | [1] |
| Molecular Weight | 196.37 g/mol | |
| CAS Number | 2883-05-8 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 248.29°C to 256.9°C (estimate) | [1][2] |
| Melting Point | -19.69°C (estimate) | [1][2] |
| Density | 0.8088 to 0.814 g/cm³ (estimate) | [1][2] |
| Refractive Index | 1.4315 (estimate) | [1][2] |
| Flash Point | 101.8°C | [1][2] |
| Vapor Pressure | 0.0241 mmHg at 25°C | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
| LogP (estimated) | 5.17320 to 7.0 | [2] |
Synthesis and Purification
General Experimental Protocol for Synthesis (Hypothetical)
Objective: To synthesize 2-Cyclohexyloctane via Friedel-Crafts alkylation of cyclohexane with 1-octene.
Materials:
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Cyclohexane
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1-Octene
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Anhydrous Aluminum Chloride (AlCl₃) or other Lewis acid catalyst
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Anhydrous dichloromethane (DCM) as solvent
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Hydrochloric acid (1M)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Cool the suspension to 0°C using an ice bath.
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Add a solution of 1-octene in cyclohexane dropwise to the stirred suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1M hydrochloric acid.
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Separate the organic layer using a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by vacuum distillation to yield pure 2-Cyclohexyloctane.
Caption: A generalized workflow for the synthesis and purification of 2-Cyclohexyloctane.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification of 2-Cyclohexyloctane. While comprehensive, publicly available spectra are limited, the expected spectroscopic characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approximately 0.8-2.0 ppm). A triplet peak corresponding to the terminal methyl group of the octyl chain should be observed around 0.9 ppm. The methine proton at the C2 position of the octane chain would appear as a multiplet. The numerous methylene protons of the cyclohexane and octane moieties would result in overlapping multiplets.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The terminal methyl carbon should appear around 14 ppm. The carbons of the cyclohexane ring and the octane chain will have signals in the range of 20-45 ppm. The methine carbon where the cyclohexane ring is attached will be further downfield.
Mass Spectrometry (MS)
Mass spectrometry, particularly using a technique like gas chromatography-mass spectrometry (GC-MS), would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z = 196. The fragmentation pattern would likely show losses of alkyl fragments from the octane chain and the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Cyclohexyloctane will be characteristic of a saturated hydrocarbon. Key absorption bands would include:
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C-H stretching vibrations: Strong bands in the 2850-2960 cm⁻¹ region.
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C-H bending vibrations: Bands around 1450-1470 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).
Caption: A standard analytical workflow for the structural confirmation and quality control of 2-Cyclohexyloctane.
Biological Activity and Drug Development Applications
Currently, there is no publicly available literature detailing any specific biological activity or application of 2-Cyclohexyloctane in drug development. Saturated hydrocarbons are generally considered to have low biological activity, primarily acting as lipophilic solvents. However, the incorporation of a cyclohexyloctyl moiety into a larger molecule could influence its pharmacokinetic properties, such as its volume of distribution and membrane permeability.
Given the lack of data, no signaling pathways involving this compound can be described. Researchers interested in the potential biological effects of this scaffold would need to conduct initial screening assays.
Safety and Handling
A safety data sheet (SDS) should be consulted before handling 2-Cyclohexyloctane. As a combustible liquid, it should be kept away from heat and open flames.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
2-Cyclohexyloctane is a simple saturated hydrocarbon with well-defined, albeit largely estimated, physicochemical properties. While its direct application in drug development has not been reported, its structural characteristics may be of interest to medicinal chemists for tuning the lipophilicity of lead compounds. This guide provides a foundational summary of the available information and outlines general methodologies for its synthesis and characterization, which can serve as a starting point for further investigation into this molecule. Future research is needed to determine if 2-Cyclohexyloctane or its derivatives possess any notable biological activity.
